molecular formula C19H14N4O2 B2561918 (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide CAS No. 1007195-36-9

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2561918
CAS No.: 1007195-36-9
M. Wt: 330.347
InChI Key: VEXKKYDLGZHPDY-UVTDQMKNSA-N
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Description

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a phenyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl-pyrazolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.

Industry:

  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyano and hydroxyphenyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: The E-isomer of the compound.

    2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)propionamide: A similar compound with a propionamide group instead of an acrylamide group.

Uniqueness:

  • The Z-configuration of the double bond in (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide may confer unique steric and electronic properties, influencing its reactivity and biological activity.
  • The combination of the cyano, hydroxyphenyl, and phenyl-pyrazolyl groups provides a unique scaffold for further functionalization and study.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c20-11-14(19(25)22-16-8-4-5-9-17(16)24)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12,24H,(H,21,23)(H,22,25)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKKYDLGZHPDY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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